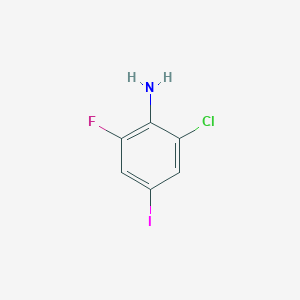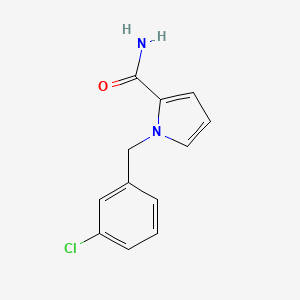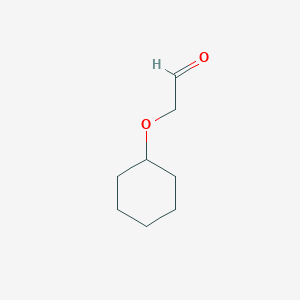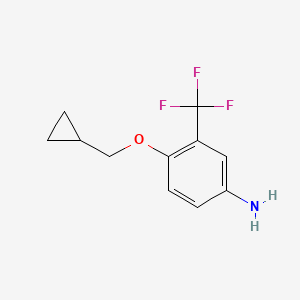
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9ClO4 . It has a molecular weight of 252.65 . The compound is typically a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various routes . For instance, one study reported the synthesis of a novel silver complex by reacting silver salt (AgNO3) with a coumarin-based ligand (ethyl-5-hydroxy-2-oxo-2H-Chromene-3-carboxylate) at room temperature .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis
The reaction of this compound with hydrazine hydrate has been studied . The proposed mechanism proved the needed molar ratio of hydrazine hydrate (2.5 mol equiv.) to achieve full consumption of ester 1 .Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 252.65 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Anticancer Activity
2H/4H-Chromene, a class of heterocyclic compounds to which Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate belongs, has been found to exhibit anticancer activity . This makes it a potential candidate for the development of new anticancer drugs .
Anticonvulsant Activity
Research has shown that 2H/4H-Chromene compounds have anticonvulsant properties . This suggests that this compound could be used in the development of treatments for conditions like epilepsy .
Antimicrobial Activity
2H/4H-Chromene compounds have been found to have antimicrobial properties . This means that this compound could potentially be used in the creation of new antimicrobial agents .
Anticholinesterase Activity
2H/4H-Chromene compounds have been found to exhibit anticholinesterase activity . This suggests that this compound could be used in the development of treatments for conditions like Alzheimer’s disease .
Antituberculosis Activity
Research has shown that 2H/4H-Chromene compounds have antituberculosis properties . This suggests that this compound could be used in the development of treatments for tuberculosis .
Antidiabetic Activity
2H/4H-Chromene compounds have been found to have antidiabetic properties . This means that this compound could potentially be used in the creation of new antidiabetic agents .
Antioxidant Activity
Coumarin derivatives, which include 2H/4H-Chromene compounds, have been explored for their antioxidant activity . This suggests that this compound could be used in the development of treatments for conditions caused by oxidative stress .
Anti-HIV Activity
Coumarin derivatives have also been explored for their anti-HIV activity . This suggests that this compound could be used in the development of treatments for HIV .
Mécanisme D'action
While the specific mechanism of action for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is not explicitly mentioned in the search results, 2H/4H-chromene compounds, in general, have been found to exhibit a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Safety and Hazards
The safety data sheet for Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate indicates that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Orientations Futures
Research has shown that Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate and its derivatives exhibit certain anti-fungal activity against tested fungal strains . This suggests that these compounds could potentially be developed into potent leads for promising biological activities . Further study is warranted to explore these possibilities .
Propriétés
IUPAC Name |
ethyl 5-chloro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBBQYYHHVMNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)


![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)







